N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Description
N-(1,3-Dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 1,3-dioxoisoindole moiety linked via an acetamide bridge to a substituted phenoxy group (5-methyl-2-isopropylphenoxy). The phenoxy substituent contributes steric bulk and lipophilicity, likely enhancing membrane permeability. Structural validation via NMR and FT-IR confirms its synthesis and purity, as demonstrated for analogous dioxoisoindolyl acetamides .
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12(2)14-9-8-13(3)10-17(14)26-11-18(23)21-22-19(24)15-6-4-5-7-16(15)20(22)25/h4-10,12H,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSLVXXDDAIWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321016 | |
| Record name | N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200891 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
458526-45-9 | |
| Record name | N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an isoindole moiety and a phenoxyacetamide group. The molecular formula is CHNO, with a molecular weight of .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the isoindole core followed by the introduction of the phenoxy and acetamide groups. Specific synthetic routes may vary based on the desired purity and yield.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit notable antimicrobial activity. For instance, derivatives of 1,3-dioxolanes have shown significant antibacterial effects against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for active compounds in related studies ranged from to against Gram-positive bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 625 |
| Compound 2 | Pseudomonas aeruginosa | 1250 |
| This compound | TBD | TBD |
Antifungal Activity
In addition to antibacterial properties, compounds similar to this compound have demonstrated antifungal activity against Candida albicans. The effectiveness of these compounds varies significantly based on their structural modifications .
Table 2: Antifungal Activity
| Compound | Target Fungi | MIC (µg/mL) |
|---|---|---|
| Compound A | Candida albicans | TBD |
| This compound | TBD | TBD |
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may disrupt cellular processes in target microorganisms by interfering with essential metabolic pathways or cell wall synthesis.
Case Studies
Recent studies have focused on synthesizing novel derivatives of isoindole compounds to enhance biological activity. For example, a study synthesized various chiral and racemic derivatives of 1,3-dioxolanes and evaluated their antibacterial and antifungal properties . The results indicated that structural variations significantly influenced the biological efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural and Electronic Features
The compound’s uniqueness lies in its 1,3-dioxoisoindole core, differentiating it from other acetamide-based analogs. Key comparisons include:
- 1,3-Dioxoisoindole vs.
- Phenoxy Substituents: The 5-methyl-2-isopropylphenoxy group in the target compound enhances lipophilicity compared to methoxybenzyl groups in , favoring passive diffusion across biological membranes.
Hydrogen Bonding and Crystallinity
The target compound’s carbonyl groups (1,3-dioxoisoindole) act as hydrogen-bond acceptors, promoting stable crystal packing. This contrasts with indole derivatives (), where NH groups serve as donors. Such differences influence solubility and melting points:
- N-(1,3-Dioxoisoindol-2-yl) derivatives exhibit lower aqueous solubility due to reduced polarity, as seen in similar compounds characterized by FT-IR and NMR .
- Indole-oxime acetamides () demonstrate improved solubility via oxime-mediated hydrogen bonding with solvents .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The isopropylphenoxy group increases logP compared to methoxy-substituted analogs (), favoring CNS penetration but risking cytochrome P450-mediated metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
